molecular formula C12H17NO3S B5111868 1-nitro-4-(3-propan-2-ylsulfanylpropoxy)benzene

1-nitro-4-(3-propan-2-ylsulfanylpropoxy)benzene

Cat. No.: B5111868
M. Wt: 255.34 g/mol
InChI Key: DZEIXZFOZAVOTN-UHFFFAOYSA-N
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Description

1-nitro-4-(3-propan-2-ylsulfanylpropoxy)benzene is an organic compound that features a benzene ring substituted with a nitro group and a propan-2-ylsulfanylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-nitro-4-(3-propan-2-ylsulfanylpropoxy)benzene typically involves multiple steps, starting from benzene derivatives. The general synthetic route includes:

    Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Substitution: The nitrobenzene undergoes a substitution reaction where the hydrogen atom is replaced by a propan-2-ylsulfanylpropoxy group. This step often involves the use of a suitable base and a propan-2-ylsulfanylpropoxy halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization might be employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

1-nitro-4-(3-propan-2-ylsulfanylpropoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Halogens (e.g., bromine), nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

1-nitro-4-(3-propan-2-ylsulfanylpropoxy)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-nitro-4-(3-propan-2-ylsulfanylpropoxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group is highly electron-withdrawing, which can influence the reactivity of the benzene ring and the sulfanyl group. The compound can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-nitro-4-(propan-2-ylsulfanyl)benzene: Lacks the propoxy group, making it less complex.

    1-nitro-4-(3-propan-2-ylsulfonylpropoxy)benzene: Contains a sulfonyl group instead of a sulfanyl group, which can alter its reactivity and applications.

Uniqueness

1-nitro-4-(3-propan-2-ylsulfanylpropoxy)benzene is unique due to the presence of both a nitro group and a propan-2-ylsulfanylpropoxy group, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-nitro-4-(3-propan-2-ylsulfanylpropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-10(2)17-9-3-8-16-12-6-4-11(5-7-12)13(14)15/h4-7,10H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEIXZFOZAVOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCOC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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